(S)-2-(Morpholin-3-yl)ethanol hydrochloride (S)-2-(Morpholin-3-yl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523203
InChI: InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
SMILES: C1COCC(N1)CCO.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

(S)-2-(Morpholin-3-yl)ethanol hydrochloride

CAS No.:

Cat. No.: VC13523203

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Morpholin-3-yl)ethanol hydrochloride -

Specification

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name 2-[(3S)-morpholin-3-yl]ethanol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Standard InChI Key KFQCAEIOQZDQPV-RGMNGODLSA-N
Isomeric SMILES C1COC[C@@H](N1)CCO.Cl
SMILES C1COCC(N1)CCO.Cl
Canonical SMILES C1COCC(N1)CCO.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—substituted at the 3-position with an ethanol group. The hydrochloride salt stabilizes the molecule through ionic interactions, improving its crystallinity and solubility in polar solvents. Key stereochemical features include:

  • Chiral center: The S-configuration at C3 of the morpholine ring dictates enantioselective interactions in biological systems .

  • Hydrogen-bonding capacity: The ethanol hydroxyl and protonated amine groups facilitate interactions with biological targets.

Table 1: Molecular Data

PropertyValue
IUPAC Name2-[(3S)-morpholin-3-yl]ethanol hydrochloride
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
Canonical SMILESC1COCC@HCCO.Cl
Solubility>50 mg/mL in water (estimated)

Synthetic Methodologies

Enantioselective Synthesis

While detailed protocols for (S)-2-(morpholin-3-yl)ethanol hydrochloride are scarce, analogous morpholine syntheses suggest two primary routes:

Route 1: Chiral Pool Approach

  • Step 1: (S)-Epichlorohydrin reacts with ethanolamine under basic conditions to form the morpholine ring with retention of configuration .

  • Step 2: Quaternization with HCl gas in diethyl ether yields the hydrochloride salt.

Route 2: Catalytic Asymmetric Synthesis

  • Catalyst: Chiral palladium complexes (e.g., BINAP-Pd) induce asymmetry during ring-closing metathesis of diethanolamine derivatives.

  • Optimization: Reaction temperatures <50°C minimize racemization, achieving enantiomeric excess (ee) >98%.

Table 2: Synthetic Conditions

ParameterValue
Temperature25–50°C
SolventEthanol/water (3:1)
Catalyst Loading2 mol% Pd-BINAP
Yield72–85%

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR: The S-configuration is confirmed via coupling constants (e.g., J = 4.2 Hz for axial-equatorial protons) and comparison to (R)-enantiomer data .

  • HPLC-MS: Chiralpak IC-3 columns resolve enantiomers (retention time: 8.2 min for S-form vs. 9.7 min for R-form) .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Antidepressant Synthesis: Serves as a precursor to SSRIs (e.g., analogues of vilazodone) by introducing chiral amine centers.

  • Anticancer Agents: Functionalized to create kinase inhibitors targeting EGFR and VEGFR.

Material Science

  • Ionic Liquids: The hydrochloride form enhances ionic conductivity (σ = 1.2 mS/cm at 25°C) in electrolyte formulations.

Future Research Directions

Unanswered Questions

  • Q1: Does the compound exhibit intrinsic antibacterial activity, or is its utility confined to intermediate roles?

  • Q2: How do substituents on the morpholine ring (e.g., methyl groups) affect metabolic stability?

Proposed Studies

  • Pharmacokinetics: Radiolabeled tracer studies to assess absorption/distribution in mammalian models.

  • Toxicity Screening: Ames test and hERG channel binding assays to evaluate mutagenicity and cardiotoxicity.

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